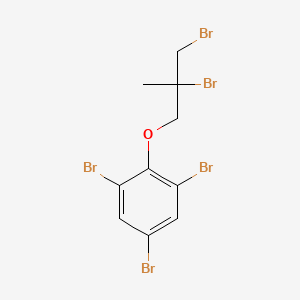
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is a brominated aromatic compound with the molecular formula C10H9Br5O. It is characterized by the presence of multiple bromine atoms attached to a benzene ring and an ether linkage. This compound is known for its high density and boiling point, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acylated product is then brominated using bromine or a bromine source under controlled conditions to introduce bromine atoms at specific positions on the benzene ring.
Etherification: The final step involves the reaction of the brominated benzene with 2,3-dibromo-2-methylpropyl alcohol to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants and other brominated compounds
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkage. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromobenzene: Similar in structure but lacks the ether linkage.
2,4,6-Tribromophenol: Contains bromine atoms but has a hydroxyl group instead of an ether linkage.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar but with a different alkyl group in the ether linkage
Uniqueness
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of a 2,3-dibromo-2-methylpropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
36065-30-2 |
|---|---|
Molecular Formula |
C10H9Br5O |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(15,4-11)5-16-9-7(13)2-6(12)3-8(9)14/h2-3H,4-5H2,1H3 |
InChI Key |
WNMLTOIDDCEBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1Br)Br)Br)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















